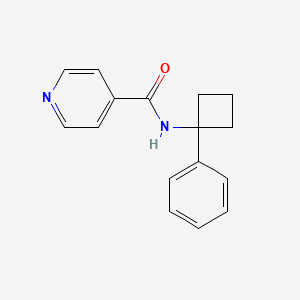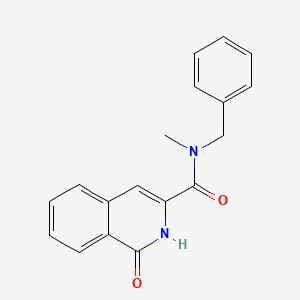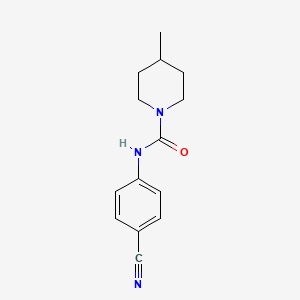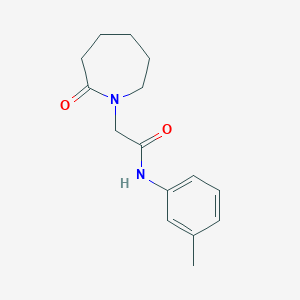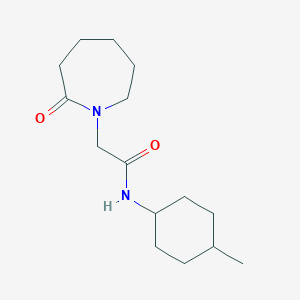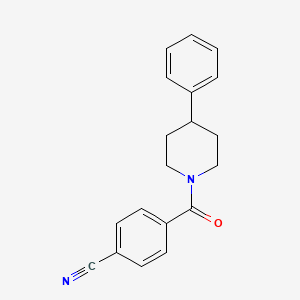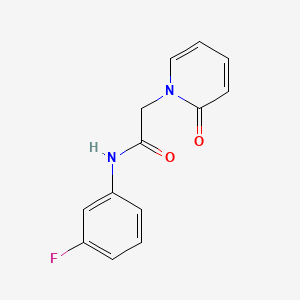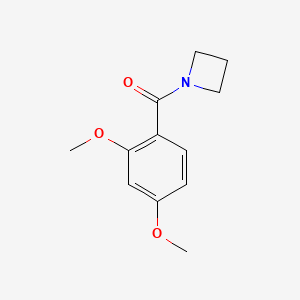![molecular formula C15H18N2O3 B7475768 6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475768.png)
6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione, also known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDK) 4 and 6. It was first synthesized in 2004 by Pfizer, and has since been studied extensively for its potential in cancer treatment.
Mécanisme D'action
6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione 0332991 works by inhibiting the activity of CDK4 and CDK6, which are enzymes that play a critical role in cell cycle progression. By blocking the activity of these enzymes, 6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione 0332991 can prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione 0332991 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis (programmed cell death) in cancer cells. 6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione 0332991 has also been shown to have minimal toxicity in non-cancerous cells.
Avantages Et Limitations Des Expériences En Laboratoire
6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione 0332991 has several advantages for lab experiments. It is a well-characterized small molecule inhibitor that has been extensively studied in preclinical models. It is also relatively easy to synthesize, making it readily available for use in experiments. However, 6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione 0332991 does have some limitations. It has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, it has not yet been approved for clinical use, which limits its potential for translation to human therapy.
Orientations Futures
There are several potential future directions for the study of 6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione 0332991. One area of interest is in the development of combination therapies that include 6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione 0332991 with other cancer treatments. 6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione 0332991 has been shown to enhance the efficacy of certain chemotherapy drugs, suggesting that it may be useful in combination therapy. Additionally, there is ongoing research to identify biomarkers that can predict which patients are most likely to respond to 6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione 0332991 treatment. Finally, there is interest in developing new CDK inhibitors with improved potency and selectivity, which could have even greater potential for cancer treatment.
Méthodes De Synthèse
6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione 0332991 is synthesized through a multi-step process that involves the reaction of 3,4-dimethylphenol with 2,4-dichloro-5-methylpyrimidine, followed by the reaction with sodium hydride and methyl chloroformate. The resulting intermediate is then reacted with 3,4-dimethylbenzyl alcohol to yield 6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione 0332991.
Applications De Recherche Scientifique
6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione 0332991 has been extensively studied for its potential in cancer treatment. It has shown promising results in preclinical studies, particularly in the treatment of breast cancer. 6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione 0332991 has been shown to inhibit the growth of cancer cells by blocking the activity of CDK4 and CDK6, which are enzymes that play a critical role in cell cycle progression.
Propriétés
IUPAC Name |
6-[(3,4-dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-5-6-13(7-11(10)2)20-9-12-8-14(18)17(4)15(19)16(12)3/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASSOYUJYVXRHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC(=O)N(C(=O)N2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

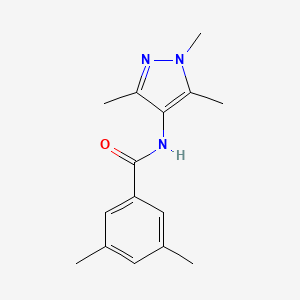
![1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475699.png)
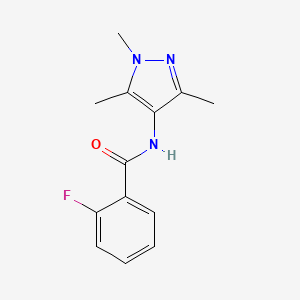
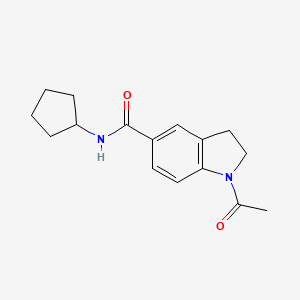
![1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7475716.png)
![6-[(3,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475722.png)
